REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1.C(O)(C)C.O.C(=O)([O-])[O-].[K+].[K+]>[Fe].C(O)(=O)C>[NH2:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([Br:1])=[N:3][CH:4]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
10.01 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
13.37 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.27 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 80° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |